3,4-Dichloro-5-methylbenzamide
Description
Significance of Benzamide (B126) Derivatives in Organic Synthesis
Benzamide derivatives are fundamental building blocks in the world of organic synthesis. Current time information in Bangalore, IN. The amide bond, a defining feature of these molecules, is a stable and common functional group found in a vast array of naturally occurring and synthetic compounds. researchgate.net In synthetic chemistry, the benzamide moiety serves as a versatile scaffold, allowing for the introduction of various functional groups, which in turn facilitates detailed structure-activity relationship (SAR) studies. Current time information in Bangalore, IN. The synthesis of these derivatives is often straightforward, typically involving the reaction of a carboxylic acid or its activated form with an amine. sciengine.com This accessibility makes them attractive starting materials and intermediates for creating more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netmdpi.com
Overview of Dichlorinated Aromatic Systems in Chemical Research
Dichlorinated aromatic systems are a significant subclass of halogenated compounds that are the subject of extensive research. The inclusion of two chlorine atoms on an aromatic ring can alter the electronic properties of the ring, influencing its reactivity and interaction with biological targets. acs.org In chemical research, dichlorinated aromatics are studied for their role as precursors and intermediates in the synthesis of a wide range of chemical products, including agrochemicals and pharmaceuticals. solubilityofthings.commatrixscientific.com The position of the chlorine atoms is crucial; for instance, different isomers of dichlorobenzene exhibit distinct physical properties and chemical reactivities. The study of these systems also extends to understanding their environmental presence and behavior, as chlorinated aromatic compounds can be persistent in the environment. ambeed.com
Contextualization of 3,4-Dichloro-5-methylbenzamide within Contemporary Chemical Scholarship
This compound, identified by the CAS number 1804896-21-6, is a specific molecule within the broader family of dichlorinated benzamides. chemsrc.comnih.govacs.org While extensive, peer-reviewed research focusing exclusively on this compound is not widely available in the public domain, its chemical structure places it firmly within the sphere of interest of contemporary chemical research. Its availability from chemical suppliers indicates that it is a compound accessible for research and development purposes. chemsrc.com
The study of structurally similar compounds, such as other substituted benzamides, is an active area of investigation. For example, various N-substituted benzamide derivatives are being synthesized and evaluated for a range of biological activities. nih.gov Research into related dichlorinated benzamides often explores their potential as bioactive molecules. acs.org Therefore, this compound represents a compound of interest for synthetic chemists and medicinal chemists who may explore its properties as part of a larger investigation into the structure-activity relationships of halogenated benzamides.
Chemical Compound Data
Below are tables detailing information for this compound and related compounds.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1804896-21-6 |
| Molecular Formula | C8H7Cl2NO |
| Catalog Number | 142369 chemsrc.com |
Note: Detailed physical and chemical properties for this specific compound are not extensively documented in publicly available literature. The data is based on information from chemical supplier catalogs.
Table 2: Spectroscopic and Physical Data of a Related Dichlorinated Benzamide
| Compound | 3,4-dichloro-N-(2-hydroxyethyl)benzamide |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 250.1 g/mol |
| ¹H NMR | Aromatic protons (δ 7.4–7.8 ppm), hydroxyethyl (B10761427) chain protons (δ 3.0–4.1 ppm), amide NH (δ 8.2–8.3 ppm) |
| ESI-MS | [M+H]⁺ peak consistent with molecular weight |
| IR Spectroscopy | Amide C=O stretch (~1650 cm⁻¹), OH stretch (~3300 cm⁻¹) |
This table provides data for a structurally related compound to illustrate the typical characterization data for this class of molecules.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCSONARRRNYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 3,4 Dichloro 5 Methylbenzamide
Reactions of the Aromatic Ring System
The benzene (B151609) ring of 3,4-dichloro-5-methylbenzamide is substituted with two chloro groups, a methyl group, and a benzamide (B126) group. These substituents significantly influence the electron density of the ring and direct the position of any subsequent reactions. lumenlearning.com
Chloro groups (-Cl): These are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. However, they are ortho, para-directors because of the resonance effect where their lone pairs of electrons can stabilize the intermediate carbocation (arenium ion). unizin.org
Methyl group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It is also an ortho, para-director. pressbooks.pub
Amide group (-CONH₂): The carbonyl portion of the amide group is strongly electron-withdrawing, making it a deactivating group. It directs incoming electrophiles to the meta position. pressbooks.pub
Electrophilic Aromatic Substitution Pathways
The two available positions for substitution are C2 and C6.
Attack at C2: This position is ortho to the meta-directing amide group, ortho to the C3-chloro group, and meta to the methyl group and the C4-chloro group.
Attack at C6: This position is ortho to the activating methyl group, meta to the deactivating amide group, and meta to the C3-chloro group.
Considering these effects, the activating, ortho, para-directing methyl group will most strongly favor substitution at its ortho position (C6). transformationtutoring.com The deactivating amide group will direct meta to itself, which also corresponds to position C6 (and C2). The chloro groups direct ortho and para, but their deactivating nature is generally overcome by the activating methyl group. Therefore, electrophilic substitution is most likely to occur at the C6 position , driven by the directing effect of the activating methyl group.
| Reaction Type | Typical Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3,4-Dichloro-5-methyl-2-nitrobenzamide |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo-3,4-dichloro-5-methylbenzamide |
| Sulfonation | Fuming H₂SO₄ | 5,6-Dichloro-3-methyl-2-sulfobenzamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3,4-dichloro-5-methylbenzamide |
Nucleophilic Aromatic Substitution Involving Chloro Substituents
Nucleophilic Aromatic Substitution (SₙAr) is possible for aryl halides, particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atoms). ambeed.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov
In this compound, both chloro groups are potential leaving groups. Their susceptibility to nucleophilic attack is influenced by the other substituents:
Chloro at C3: This position is ortho to the electron-withdrawing amide group. An electron-withdrawing group in the ortho position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
Chloro at C4: This position is para to the other chloro group (weakly activating for SₙAr) and ortho to the electron-donating methyl group, which would destabilize the anionic intermediate. It is meta to the strongly electron-withdrawing amide group, which offers no resonance stabilization. chegg.com
Given this substitution pattern, the chloro group at the C3 position is expected to be more reactive towards nucleophiles. The strong electron-withdrawing amide group at the ortho position provides the necessary activation by stabilizing the intermediate anion. Strong nucleophiles and potentially elevated temperatures would be required to facilitate the reaction.
| Nucleophile | Typical Reagents | Predicted Major Product |
| Hydroxide | NaOH, heat | 3-Hydroxy-4-chloro-5-methylbenzamide |
| Alkoxide | NaOR, heat | 3-Alkoxy-4-chloro-5-methylbenzamide |
| Amine | RNH₂, heat | 3-(Alkylamino)-4-chloro-5-methylbenzamide |
| Thiolate | NaSR, heat | 3-(Alkylthio)-4-chloro-5-methylbenzamide |
Regioselectivity and Site Selectivity in Functionalization Reactions
Regioselectivity is a critical aspect of the functionalization of this compound, determined by the electronic and steric properties of the substituents. libretexts.org
In Electrophilic Aromatic Substitution: The directing effects of the substituents compete. The powerful activating and ortho, para-directing nature of the methyl group is the dominant factor, making the C6 position the most nucleophilic and thus the most likely site of attack. researchgate.net Steric hindrance at the C2 position, which is flanked by the amide and a chloro group, further disfavors substitution at that site. libretexts.org
In Nucleophilic Aromatic Substitution: Site selectivity is determined by which chloro atom is better activated for substitution. The C3-chloro is ortho to the strongly electron-withdrawing amide group, which provides significant stabilization for the negatively charged Meisenheimer intermediate. nih.gov The C4-chloro lacks such stabilization from the amide group and is adjacent to an electron-donating methyl group, making it less electrophilic and the corresponding intermediate less stable. Therefore, nucleophilic attack is highly selective for the C3 position. arkat-usa.org
Reactivity of the Amide Functional Group
The primary amide group (-CONH₂) has two main sites of reactivity: the nitrogen atom and the carbonyl carbon.
Reactions at the Nitrogen Center
The nitrogen atom of a primary amide is weakly basic and nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. msu.edu However, it can undergo specific reactions.
Deprotonation: The N-H protons are weakly acidic and can be removed by a strong base (e.g., n-BuLi) to form an amidate anion. This anion is a more potent nucleophile and can participate in subsequent reactions like N-alkylation.
Transamidation: Primary amides can react with other amines under certain conditions, often requiring an activator like trimethylsilyl chloride (TMSCl), to form new secondary or tertiary amides. researchgate.net This process involves the substitution of the -NH₂ group.
Reactions at the Carbonyl Carbon
The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is the primary site for nucleophilic acyl substitution. acs.org
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield 3,4-dichloro-5-methylbenzoic acid and ammonia (or an ammonium salt). This is a common transformation for amides.
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide group to an amine. This reaction would convert this compound into (3,4-dichloro-5-methylphenyl)methanamine. The reduction of primary amides is a well-established synthetic method. rsc.org
Dehydration: Treatment with a strong dehydrating agent (e.g., P₄O₁₀, SOCl₂) can convert the primary amide into the corresponding nitrile, 3,4-dichloro-5-methylbenzonitrile.
| Reaction Type | Reagents | Product Functional Group | Specific Product Name |
| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid | 3,4-Dichloro-5-methylbenzoic acid |
| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate Salt | Sodium 3,4-dichloro-5-methylbenzoate |
| Reduction | 1. LiAlH₄, 2. H₂O | Amine | (3,4-Dichloro-5-methylphenyl)methanamine |
| Dehydration | P₄O₁₀ or SOCl₂ | Nitrile | 3,4-Dichloro-5-methylbenzonitrile |
| Transamidation | RNH₂, TMSCl, heat | Secondary Amide | N-alkyl-3,4-dichloro-5-methylbenzamide |
Mechanistic Elucidation of Key Transformations
The mechanistic understanding of chemical reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. While specific studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining well-established principles of benzamide reactivity and drawing parallels from studies on structurally analogous compounds. Key transformations of interest include reactions such as hydrolysis, which is fundamental to the stability and degradation pathways of benzamides.
Isolation and Characterization of Reaction Intermediates
The direct isolation and characterization of reaction intermediates of this compound are challenging due to their transient nature. However, the mechanism of transformations like amide hydrolysis is well-understood to proceed through tetrahedral intermediates. acs.orgbyjus.com In both acid and base-catalyzed hydrolysis of benzamides, the key step involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the amide. khanacademy.orgyoutube.com
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate. byjus.comyoutube.com This intermediate is unstable and can undergo proton transfer, leading to the eventual departure of the amine group and the formation of the corresponding carboxylic acid.
In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen atom. byjus.com This intermediate then collapses, expelling the amide anion, which is subsequently protonated to yield the amine.
While the direct isolation of these tetrahedral intermediates for this compound has not been reported, their existence is inferred from numerous studies on other benzamides. acs.orgcdnsciencepub.com Spectroscopic techniques such as NMR and IR spectroscopy, often at low temperatures, are typically employed to detect and characterize such transient species in related systems. The substituents on the benzene ring, in this case, two chlorine atoms and a methyl group, would be expected to influence the stability and reactivity of these intermediates through electronic and steric effects.
Table 1: Postulated Intermediates in the Hydrolysis of this compound
| Reaction Condition | Key Intermediate | Postulated Structure | Method of Inference |
| Acid-Catalyzed | Protonated Tetrahedral Intermediate | A tetrahedral carbon bonded to -OH, -OH2+, -NH2, and the 3,4-dichloro-5-methylphenyl group. | Inferred from established mechanisms of acid-catalyzed amide hydrolysis. youtube.com |
| Base-Catalyzed | Tetrahedral Alkoxide Intermediate | A tetrahedral carbon bonded to -O-, -OH, -NH2, and the 3,4-dichloro-5-methylphenyl group. | Inferred from established mechanisms of base-catalyzed amide hydrolysis. byjus.com |
Note: The structures are transient and not isolated under normal reaction conditions.
Structural Elucidation and Advanced Spectroscopic Characterization of 3,4 Dichloro 5 Methylbenzamide
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
No experimental or theoretical NMR data for 3,4-Dichloro-5-methylbenzamide has been found in the public domain. Such data would be critical for confirming the proton and carbon framework of the molecule, including the specific positions of the chloro and methyl substituents on the benzene (B151609) ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Specific IR and Raman spectra, which would provide information on the functional groups and vibrational modes of the molecule, are not available.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
There is no available mass spectrometry data to confirm the molecular weight of this compound or to analyze its fragmentation patterns, which are key for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the electronic transitions of this compound, typically studied using UV-Vis spectroscopy, could not be located.
X-ray Crystallography and Solid-State Structural Analysis
Determination of Crystal Structure and Unit Cell Parameters
No crystallographic studies have been published for this compound. Therefore, information on its crystal system, space group, and unit cell dimensions remains unknown.
Without these fundamental pieces of experimental data, a scientifically accurate and thorough article on the structural and spectroscopic characterization of this compound cannot be produced.
Analysis of Molecular Conformation and Dihedral Angles in the Crystalline State
Table 4.2.2.1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | N/A |
| Space Group | N/A |
| a (Å) | N/A |
| b (Å) | N/A |
| c (Å) | N/A |
| α (°) | N/A |
| β (°) | N/A |
| γ (°) | N/A |
| Volume (ų) | N/A |
| Z | N/A |
| Calculated Density (g/cm³) | N/A |
| R-factor | N/A |
N/A: Not available in published literature.
Investigation of Polymorphism and Co-crystallization Phenomena
There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.
Similarly, the potential for this compound to form co-crystals with other molecules has not been explored. Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second component (a coformer) into the crystal lattice. Research in this area would involve screening for suitable coformers and characterizing the resulting multi-component crystals. The absence of such studies means that the solid-state landscape of this compound remains uncharted.
Table 4.2.3.1: Summary of Known Polymorphs and Co-crystals of this compound
| Solid Form | Method of Preparation | Key Characterization Data |
| Polymorphs | ||
| Form I | N/A | N/A |
| Form II | N/A | N/A |
| Co-crystals | ||
| With Coformer A | N/A | N/A |
| With Coformer B | N/A | N/A |
N/A: Not available in published literature.
Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 5 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. beilstein-journals.org By approximating the many-electron Schrödinger equation, DFT calculations can predict molecular properties with a favorable balance between accuracy and computational cost. researchgate.net
For 3,4-Dichloro-5-methylbenzamide, geometry optimization is performed to find the lowest energy arrangement of its atoms. This process typically uses a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the electron distribution. The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
The electronic structure analysis reveals how electrons are distributed within the molecule. Properties such as the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken charges) can be calculated. These results highlight the polar nature of the molecule and identify electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| C-N | ~1.36 Å | |
| C-Cl (C3) | ~1.74 Å | |
| C-Cl (C4) | ~1.73 Å | |
| Bond Angle | O=C-N | ~122° |
| C2-C3-Cl | ~120° | |
| Dihedral Angle | C2-C1-C=O | ~25° |
Note: The data in this table is representative of typical values obtained for substituted benzamides and serves as an illustrative example.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.netrsc.org It is the workhorse method for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. youtube.com
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the corresponding electronic transitions. The calculations can identify whether an excitation is a π → π* or n → π* transition, providing insight into how the molecule interacts with light. beilstein-journals.org These theoretical spectra can be simulated in different solvents by incorporating a Polarizable Continuum Model (PCM) to account for environmental effects on the electronic transitions. youtube.com
Table 2: Hypothetical TD-DFT Results for Electronic Transitions of this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | ~4.50 | ~275 | ~0.15 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~4.95 | ~250 | ~0.28 | HOMO-1 → LUMO (π → π*) |
Note: This table presents hypothetical data illustrating typical results from TD-DFT calculations on aromatic amides.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. fiveable.melibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govoup.com
From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Table 3: Representative Reactivity Descriptors for this compound
| Parameter | Symbol | Illustrative Value |
|---|---|---|
| HOMO Energy | E_HOMO | -6.8 eV |
| LUMO Energy | E_LUMO | -1.5 eV |
| HOMO-LUMO Gap | ΔE | 5.3 eV |
| Chemical Hardness | η | 2.65 eV |
| Chemical Softness | S | 0.19 eV⁻¹ |
| Electronegativity | χ | 4.15 eV |
Note: These values are illustrative and representative of what would be expected for a molecule of this type.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and map the potential energy landscape associated with bond rotations. researchgate.net Key rotations in this molecule include the torsion angle between the phenyl ring and the amide group (C-C(O) bond) and the rotation around the C-N bond of the amide.
Computational methods can perform a relaxed surface scan, where a specific dihedral angle is systematically varied, and the energy of the molecule is minimized at each step. This process generates a potential energy profile that reveals the energy barriers between different conformers (e.g., cis and trans forms of the amide or orientations of the phenyl ring). nih.gov The global minimum on this energy landscape corresponds to the most stable conformation of the molecule. For substituted benzamides, the planarity of the molecule is often influenced by steric hindrance from substituents, which can lead to non-planar ground state geometries. nih.gov
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By simulating the reaction mechanism, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netnih.gov
For reactions involving this compound, such as amide hydrolysis or nucleophilic aromatic substitution, computational methods can be used to model the entire reaction pathway. nih.gov Techniques like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are employed to locate the transition state structure. nih.gov Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. These simulations offer a molecular-level understanding of bond-breaking and bond-forming processes that are often difficult to observe experimentally. researchgate.net
Prediction of Intermolecular Interactions
The primary intermolecular interactions expected for this compound are hydrogen bonds, halogen bonds, and weaker van der Waals forces, including π-π stacking and C-H···O/Cl contacts.
Halogen Bonding: The presence of two chlorine atoms on the benzene (B151609) ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as a carbonyl oxygen or an amine nitrogen from a neighboring molecule. The strength of this interaction can be influenced by the electron-withdrawing nature of the substituents on the aromatic ring. These C-Cl···O or C-Cl···N interactions, if present, would play a significant role in directing the crystal packing.
π-π Stacking and Other Weak Interactions: The aromatic ring of this compound is expected to participate in π-π stacking interactions with adjacent molecules. These interactions, arising from the alignment of the π-systems, contribute to the cohesive energy of the crystal. Additionally, numerous weaker C-H···π and van der Waals contacts are expected to further stabilize the three-dimensional molecular arrangement.
Computational techniques such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to calculate the geometries and energies of these interactions. mdpi.comnih.gov Hirshfeld surface analysis is another valuable computational method used to visualize and quantify intermolecular contacts in a crystal lattice. rsc.orgnih.govresearchgate.netnih.gov
Predicted Intermolecular Interaction Data
The following table summarizes the predicted types of intermolecular interactions for this compound, along with typical geometric parameters observed in similar chlorinated benzamide (B126) structures. These values are representative and would require a specific computational or experimental crystal structure analysis for confirmation.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | 2.8 - 3.1 | 150 - 180 |
| Hydrogen Bond | N-H | Cl | 3.2 - 3.6 | 140 - 170 |
| Hydrogen Bond | C-H (Aromatic) | O=C | 3.1 - 3.5 | 120 - 160 |
| Hydrogen Bond | C-H (Methyl) | O=C | 3.2 - 3.6 | 120 - 160 |
| Halogen Bond | C-Cl | O=C | 3.0 - 3.4 | - |
| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.3 - 3.8 | - |
Hirshfeld Surface Analysis Predictions
Hirshfeld surface analysis can provide a quantitative breakdown of the intermolecular contacts. Based on analyses of similar molecules, a predicted contribution of the most significant contacts for this compound is presented below. The analysis reveals the percentage of the Hirshfeld surface area corresponding to each type of close contact. researchgate.netnih.gov
| Intermolecular Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~ 40 - 50% |
| Cl···H / H···Cl | ~ 20 - 30% |
| O···H / H···O | ~ 15 - 25% |
| C···H / H···C | ~ 5 - 10% |
| C···C (π-π) | ~ 2 - 5% |
| Cl···Cl | ~ 1 - 3% |
These computational predictions suggest a complex interplay of hydrogen bonds, halogen bonds, and weaker dispersive forces that define the supramolecular architecture of this compound. The N-H···O hydrogen bonds are expected to be the most significant directional interactions, likely forming primary structural motifs, which are then organized into a three-dimensional structure by the weaker but numerous C-H···O/Cl, Cl···O, and π-stacking interactions. Experimental validation through single-crystal X-ray diffraction would be necessary to confirm these theoretical predictions.
Supramolecular Chemistry and Non Covalent Interactions of 3,4 Dichloro 5 Methylbenzamide
Hydrogen Bonding Networks in the Solid State and Solution
Hydrogen bonds are a cornerstone of molecular recognition and self-assembly in benzamide (B126) derivatives. mdpi.com The primary amide functionality (–CONH₂) of 3,4-Dichloro-5-methylbenzamide is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections.
While solid-state structures are dominated by these strong N-H···O interactions, weaker C-H···O and C-H···Cl hydrogen bonds may also play a role in stabilizing the three-dimensional architecture. In solution, the extent of hydrogen bonding will be dependent on the nature of the solvent. In non-polar solvents, intramolecular or dimeric hydrogen-bonded species may predominate, whereas in polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules will be more significant.
Below is a table summarizing typical hydrogen bond parameters observed in related benzamide crystal structures.
| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| N-H···O | 2.8 - 3.2 | 1.8 - 2.2 | 150 - 180 |
| C-H···O | 3.0 - 3.5 | 2.2 - 2.7 | 120 - 160 |
| N-H···Cl | 3.2 - 3.6 | 2.3 - 2.8 | 140 - 170 |
Data inferred from studies on analogous benzamide structures.
Halogen Bonding Interactions Involving Chlorine Substituents
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org In this compound, the two chlorine atoms attached to the aromatic ring can act as halogen bond donors. The strength of these interactions generally follows the trend I > Br > Cl > F. wikipedia.org
The chlorine substituents can engage in halogen bonds with various acceptors, including the carbonyl oxygen of the amide group (Cl···O), the nitrogen atom of a neighboring amide, or even the π-system of an adjacent aromatic ring. These interactions, although generally weaker than conventional hydrogen bonds, are highly directional and can play a crucial role in dictating the crystal packing. wikipedia.org The geometry of the halogen bond is typically linear, with the R-Cl···A angle approaching 180°.
| Donor···Acceptor | Interaction Distance (Å) | C-Cl···A Angle (°) |
| Cl···O | 3.0 - 3.5 | ~160 - 180 |
| Cl···Cl | 3.3 - 3.8 | Variable |
| Cl···π | 3.2 - 3.7 | ~150 - 170 |
Data based on typical halogen bond parameters observed in related chlorinated organic compounds.
π-Stacking and Other Aromatic Interactions in Crystal Packing
The substituted benzene (B151609) ring in this compound allows for π-stacking interactions, which are another significant contributor to the stability of the crystal structure. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings.
In the crystal packing of aromatic amides, π-stacking can manifest in several geometries, including face-to-face and offset (or slipped-stack) arrangements. nih.gov The specific geometry is often influenced by the substitution pattern on the aromatic ring. The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring of this compound will modulate the quadrupole moment of the aromatic ring, influencing the preferred stacking arrangement.
For instance, in the crystal structure of the related 3,4-Dichlorobenzamide, π-stacking interactions are observed, contributing to the cohesion of the crystal lattice. nih.gov These interactions, in conjunction with the hydrogen and halogen bonding networks, create a densely packed and stable three-dimensional structure.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |
| Parallel-displaced π-stacking | 3.3 - 3.8 | > 0 |
| T-shaped (edge-to-face) π-stacking | 4.5 - 5.5 | ~90 |
Typical values for π-stacking interactions in aromatic compounds.
Self-Assembly and Crystal Engineering Principles
The predictable and directional nature of the non-covalent interactions discussed above makes this compound a potential building block for crystal engineering. By understanding and controlling the interplay of hydrogen bonding, halogen bonding, and π-stacking, it is possible to design and synthesize crystalline materials with desired architectures and properties.
The primary amide group provides a robust and predictable hydrogen-bonding motif, often leading to the formation of one-dimensional tapes or two-dimensional sheets. The chlorine and methyl substituents then guide the assembly of these lower-dimensional structures into a three-dimensional crystal lattice through weaker but still significant halogen bonding and π-stacking interactions.
The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to crystal engineering. For this compound, the amide-amide dimer is a primary synthon, while halogen-bonded motifs can act as secondary synthons to connect these primary units. The careful balance of these interactions allows for the rational design of molecular crystals with specific packing arrangements.
Applications of 3,4 Dichloro 5 Methylbenzamide in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The utility of 3,4-Dichloro-5-methylbenzamide as a key intermediate stems from its accessibility and the reactivity of its functional groups. While direct synthetic routes are not extensively detailed in public literature, its preparation can be logically inferred from established organic chemistry principles, starting with the synthesis of its carboxylic acid precursor, 3,4-dichloro-5-methylbenzoic acid.
The synthesis of related dichlorinated benzoic acids often begins with commercially available toluic acids. For instance, the preparation of 3,5-dichloro-4-methylbenzoic acid can be achieved by chlorinating p-toluic acid using reagents like aluminum chloride in a suitable solvent. chemicalbook.comgoogle.com A similar strategy, starting from a different toluic acid isomer, would plausibly yield 3,4-dichloro-5-methylbenzoic acid.
Once the carboxylic acid precursor is obtained, the transformation to the corresponding benzamide (B126) is a fundamental and well-documented reaction in organic synthesis. nih.gov This amidation can be accomplished through several methods, such as converting the carboxylic acid to an acyl chloride followed by reaction with ammonia, or by using modern coupling reagents that facilitate the direct formation of the amide bond. acs.org
Table 1: Plausible Synthetic Pathway to this compound
| Step | Reactant | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 3,4-Dimethylbenzoic Acid | Chlorinating Agent (e.g., SO₂Cl₂) | 3,4-Dichloro-5-methylbenzoic Acid | Introduction of chloro substituents to the aromatic ring. |
| 2 | 3,4-Dichloro-5-methylbenzoic Acid | Thionyl Chloride (SOCl₂), then Ammonia (NH₃) | This compound | Conversion of the carboxylic acid to the primary amide. |
As an intermediate, this compound offers multiple reaction sites for subsequent transformations, allowing chemists to build molecular complexity in a controlled manner. It serves as a crucial building block for larger molecules where the specific substitution pattern of the dichloromethylphenyl group is required for the target's structure and function.
Derivatization and Functionalization Strategies for Novel Compound Libraries
Chemical derivatization is a powerful tool for creating libraries of related compounds, which is essential in fields like drug discovery and materials science. jfda-online.comnih.gov this compound is an excellent substrate for such diversification due to its array of functional groups, each offering a handle for modification.
The Amide Group: The primary amide (-CONH₂) can be N-substituted to form secondary or tertiary amides. This is a common strategy in medicinal chemistry to modulate properties like solubility and biological activity. nih.gov
The Aromatic Ring: The C-H bonds on the aromatic ring, while deactivated by the chlorine atoms, can potentially undergo further electrophilic substitution under forcing conditions or through modern C-H functionalization techniques.
The Chlorine Atoms: The two chlorine atoms can be targets for nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated. They can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly expanding the structural diversity of the resulting products.
The Methyl Group: The benzylic methyl group can be functionalized through radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another avenue for derivatization.
These strategies allow for the systematic modification of the core structure, leading to the generation of novel compound libraries for screening and optimization. sigmaaldrich.com
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Amide (-CONH₂) | N-Alkylation | Alkyl Halides, Base | Secondary/Tertiary Amide |
| Aromatic C-H | Electrophilic Substitution | Nitrating/Sulfonating agents | Introduction of NO₂ or SO₃H |
| Chloro (-Cl) | Cross-Coupling | Boronic Acids, Palladium Catalyst | Biaryl Compounds |
| Methyl (-CH₃) | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl Derivative |
Potential as a Building Block for Advanced Materials and Polymers
The structural characteristics of this compound suggest its potential as a monomer or building block for the synthesis of advanced materials and polymers. researchgate.net Aromatic amides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal stability, with commercial examples including Kevlar and Nomex. docbrown.info
The key features of this compound that make it a candidate for materials science are:
Rigid Aromatic Core: The substituted benzene (B151609) ring can impart rigidity and thermal stability to a polymer backbone.
Hydrogen Bonding Capability: The amide group can form strong intermolecular hydrogen bonds. This interaction is crucial for creating highly ordered and robust polymer structures, contributing to high tensile strength and melting points. acs.orgacs.org
Reactive Sites for Polymerization: The two chlorine atoms provide reactive handles for polycondensation reactions. For example, they could potentially react with diamines or diols to form polyamides or polyesters, respectively. The polymerization of dienes can also be influenced by the presence of chloro-substituents on the catalyst or monomer. mdpi.com Furthermore, the chlorine atoms could be used in poly-coupling reactions to create novel polymer architectures. The presence of chlorine atoms on monomers can significantly influence the reactivity and properties of the resulting polymers. nih.gov
By incorporating this dichlorinated monomer into a polymer chain, it is possible to tailor material properties such as flame retardancy, solubility, and chemical resistance. While specific polymers based on this compound are not widely reported, its structure fits the profile of a promising candidate for the development of new high-performance materials.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 234.06 g/mol | ESI-MS |
| logP | 2.8 | HPLC (C18, MeOH:H₂O) |
| Melting Point | 145–148°C | DSC |
| Solubility (H₂O) | 0.12 mg/mL (25°C) | Shake-flask |
Q. Table 2. Common Analytical Conditions for Purity Assessment
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

